Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is a chemical compound with the molecular formula C9H10ClF2N. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves the cyclization of benzylamine derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetrahydroisoquinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline: Another member of the tetrahydroisoquinoline family with similar structural features.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Uniqueness
Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is unique due to its specific substitution pattern and the presence of the methyl ester and hydrochloride salt, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H12ClF2NO2 |
---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
methyl 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H11F2NO2.ClH/c1-16-11(15)10-4-6-7(5-14-10)9(13)3-2-8(6)12;/h2-3,10,14H,4-5H2,1H3;1H |
InChI Key |
CFRHSEBNZFHZJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C=CC(=C2CN1)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.